molecular formula C8H14N4 B2907301 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine CAS No. 1593360-74-7

5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine

Cat. No.: B2907301
CAS No.: 1593360-74-7
M. Wt: 166.228
InChI Key: WKXKETFKYJEXAL-UHFFFAOYSA-N
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Description

5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine is a chemical compound with the CAS Number 1593360-74-7 and a molecular formula of C8H14N4, corresponding to a molecular weight of 166.22 g/mol . This compound is a derivative of the 1,2,4-triazin-3-amine family, a class of nitrogen-containing heterocycles known for their significant relevance in scientific research. While specific pharmacological data for this analogue is not fully detailed in the search results, compounds within the 1,2,4-triazine family have been extensively studied for their interesting biological and medicinal properties . Furthermore, such triazine derivatives frequently serve as efficient multidentate ligands in the synthesis of supramolecular compounds and polynuclear metal complexes . The molecular structure, characterized by the diethyl and N-methyl substitutions on the triazine-amine core, makes it a valuable scaffold for exploration in various fields, including medicinal chemistry, materials science, and as a building block for more complex chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-diethyl-N-methyl-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-4-6-7(5-2)11-12-8(9-3)10-6/h4-5H2,1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXKETFKYJEXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=N1)NC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5,6 Diethyl N Methyl 1,2,4 Triazin 3 Amine

Established Synthetic Pathways for 1,2,4-Triazine (B1199460) Core Formation

The formation of the 1,2,4-triazine ring system can be achieved through various synthetic routes, primarily relying on the condensation of suitable acyclic precursors.

Cyclocondensation Reactions from 1,2-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives

A prevalent and versatile method for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines is the cyclocondensation reaction between α-dicarbonyl compounds and amidrazones, a class of hydrazine derivatives. researchgate.net This approach is highly effective for establishing the core structure of the target molecule. In the context of synthesizing 5,6-diethyl-1,2,4-triazines, the key α-dicarbonyl precursor is 3,4-hexanedione (B1216349) (also known as diethylglyoxal).

The reaction proceeds by condensing the 1,2-dicarbonyl compound with a hydrazine derivative, such as aminoguanidine (B1677879), to form the triazine ring. The choice of the hydrazine derivative is crucial as it determines the substituent at the 3-position of the resulting triazine. For instance, reacting an α-dicarbonyl compound with aminoguanidine directly installs a 3-amino group. A similar reaction using benzil (B1666583) (a 1,2-dicarbonyl compound) and semicarbazide (B1199961) or thiosemicarbazide (B42300) leads to the formation of 5,6-diphenyl-1,2,4-triazin-3(2H)-one or -thione, respectively. jmchemsci.com

Dicarbonyl PrecursorHydrazine DerivativeProductReference
BiacetylMethyl carbamimidothioate3-Amino-5,6-dimethyl-1,2,4-triazine (B98693) researchgate.net
BiacetylCyanamide3-Amino-5,6-dimethyl-1,2,4-triazine researchgate.net
BenzilSemicarbazide5,6-Diphenyl-1,2,4-triazin-3(2H)-one jmchemsci.com

Formation from Semicarbazone Derivatives

An alternative pathway to the 1,2,4-triazine core involves the use of semicarbazone derivatives. This method can be seen as a variation of the dicarbonyl condensation, where one of the carbonyl groups is pre-reacted to form a semicarbazone. For example, the synthesis of 6-(4-methoxyphenyl)-5-phenyl-3-oxo-2,3-dihydro-1,2,4-triazine has been reported from 4-methoxybenzoin (B1346898) semicarbazone and semicarbazide hydrochloride. researchgate.net This strategy can offer advantages in terms of regioselectivity and reaction control.

Annulation Reactions for Dihydro-1,2,4-Triazines

Annulation reactions provide another powerful tool for constructing the triazine skeleton, often leading to dihydro-1,2,4-triazine intermediates which can subsequently be oxidized to the aromatic 1,2,4-triazine. mdpi.com These reactions involve the formal cycloaddition of molecular fragments.

One such approach is the [4+2] domino annulation reaction. researchgate.net More recent developments include one-pot, three-step metal-free [4+2] annulation procedures that utilize commercially available ketones to produce highly substituted 1,2,4-triazines, showcasing the method's efficiency and sustainability. researchgate.net

Additionally, synthetic routes to reduced 1,2,4-triazines have been explored, such as the reaction of ketones with sodium cyanide and thiosemicarbazide under acidic conditions to yield cyanothiosemicarbazones, which can then be cyclized. rsc.org The resulting dihydro-1,2,4-triazines can be subjected to photochemical oxidation or other oxidative conditions to yield the fully aromatic 1,2,4-triazine ring. mdpi.com

Functionalization Approaches for 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine

With the 1,2,4-triazine core established, the next phase of the synthesis focuses on introducing the specific functional groups required for the target molecule.

Introduction of Alkyl Groups at Positions 5 and 6

The most direct and common strategy for introducing the 5,6-diethyl substituents is to utilize a precursor that already contains this carbon framework. As mentioned in section 2.1.1, the cyclocondensation reaction is highly adaptable, and the choice of the α-dicarbonyl compound directly dictates the substituents at the C5 and C6 positions of the triazine ring. Therefore, the use of 3,4-hexanedione as the starting dicarbonyl precursor in a reaction with a suitable hydrazine derivative, like aminoguanidine, would directly yield a 3-amino-5,6-diethyl-1,2,4-triazine scaffold.

Amination and N-Alkylation (N-Methylation) of the Triazine Scaffold

The introduction of the 3-amino group is typically integrated into the ring-forming cyclocondensation step by using reagents like aminoguanidine or its derivatives. For example, two effective one-pot procedures for the synthesis of the closely related 3-amino-5,6-dimethyl-1,2,4-triazine involve the fusion of biacetyl monohydrazone with either methyl carbamimidothioate or cyanamide. researchgate.net This approach directly installs the exocyclic amino group at the C3 position.

The subsequent N-methylation of the 3-amino group presents a challenge in terms of selectivity, as the 1,2,4-triazine ring itself contains nitrogen atoms that could potentially be alkylated. Selective N-alkylation versus O-alkylation of amides can be unpredictable and highly dependent on the substrate's structure. scientificupdate.com

Several methods for N-methylation of amines and heterocyclic compounds could be adapted for this transformation:

Eschweiler-Clarke Reaction : This classic method uses formic acid and formaldehyde (B43269) to methylate primary or secondary amines. wikipedia.org It is known for its ability to produce tertiary amines without the formation of quaternary ammonium (B1175870) salts, which could be advantageous in preventing methylation of the ring nitrogens. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid. wikipedia.org

Dimethyl Carbonate (DMC) : As an environmentally benign methylating agent, DMC has been used for the N-methylation of various nitrogen-containing heterocycles. researchgate.net These reactions are often carried out at elevated temperatures and can be catalyzed by bases or transition metal complexes to achieve high selectivity for N-methylation. nih.govrsc.org

Other Methylating Agents : Traditional alkylating agents like methyl iodide could be used, but they often lead to a mixture of mono- and di-alkylated products and risk alkylating the ring nitrogens. scientificupdate.com Careful control of reaction conditions and the use of specific bases or catalysts would be necessary to achieve selective mono-N-methylation of the exocyclic amino group.

N-Methylation MethodReagentsKey FeaturesReference
Eschweiler-ClarkeFormaldehyde, Formic AcidPrevents quaternization; good for forming tertiary amines. wikipedia.orgwhilesciencesleeps.com
Dimethyl CarbonateDimethyl Carbonate (DMC)Environmentally friendly; can be highly selective with appropriate catalysts. researchgate.netnih.govrsc.orgresearchgate.net
Reductive MethylationFormic Acid, K2HPO4, PMHSTransition-metal-free; air-tolerant conditions. rhhz.net

Regioselective Synthesis Considerations

The regioselective synthesis of unsymmetrically substituted 1,2,4-triazines, such as this compound, is a critical challenge. The primary method for constructing the 1,2,4-triazine ring involves the condensation of an α-dicarbonyl compound with an amidrazone. When an unsymmetrical α-dicarbonyl (like 3,4-hexanedione, which would be required for the diethyl substitution at the 5 and 6 positions) is used, the reaction can potentially yield two different regioisomers.

The control of regioselectivity often depends on the differential reactivity of the two carbonyl groups within the dicarbonyl starting material. The more electrophilic carbonyl group is typically the first to react with the terminal nitrogen of the amidrazone. researchgate.net For instance, in the synthesis of related 1,2,4-triazines from 1-phenyl-1,2-propanedione, a mixture of regioisomers is often obtained, although one isomer typically predominates. researchgate.net

To overcome these challenges, alternative strategies providing high regioselectivity have been developed. One such method involves the formal [4+2] cycloaddition of 1,2,4,5-tetrazines with enamines. This approach offers a convenient and highly regioselective route to 1,2,4-triazines, avoiding the issues seen with conventional annulation methods using unsymmetrical dicarbonyls. nih.gov Another strategy employs the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which can provide 3,6-disubstituted-1,2,4-triazines in a controlled manner. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Regiocontrol

Method Starting Materials Key Feature Regioselectivity
Classical Condensation Unsymmetrical α-dicarbonyl, Amidrazone Relies on differential reactivity of carbonyls Often yields mixtures of isomers researchgate.net
N1/N4 1,4-Cycloaddition 1,2,4,5-tetrazine, Enamine Formal [4+2] cycloaddition cascade Provides a single regioisomer nih.gov

| Cyclodehydration | β-keto-N-acylsulfonamide, Hydrazine salt | Redox-efficient cyclization | Allows for flexible and controlled substituent placement organic-chemistry.org |

Advanced Synthetic Techniques and Green Chemistry in 1,2,4-Triazine Synthesis

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and resource-effective methodologies. The synthesis of 1,2,4-triazine derivatives has benefited significantly from such advancements, incorporating one-pot reactions, microwave assistance, and novel catalytic systems.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, avoiding the need for isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time.

For the synthesis of 1,2,4-triazines, several one-pot strategies have been developed. A notable example involves the reaction of amides, 1,2-dicarbonyl compounds, and hydrazine hydrate. researchgate.net In this procedure, the reagents are added stepwise, allowing the entire reaction sequence to proceed in a single pot without isolating the N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate. researchgate.net Another powerful method utilizes [4+2] domino annulation reactions, which employ readily available materials like ketones and alkynes to construct the triazine ring with moderate to high yields in a single operation. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can dramatically reduce reaction times from hours to minutes or even seconds, often leading to higher yields and cleaner product profiles compared to conventional heating methods. tandfonline.comresearchgate.net

The synthesis of 1,2,4-triazines has been successfully adapted to microwave conditions. ijpsr.info An efficient and solvent-free synthesis of 1,2,4-triazines has been described where the reaction is conducted on a solid inorganic support, such as alumina (B75360) or montmorillonite (B579905) clay, which acts as an energy transfer medium. tandfonline.comresearchgate.net This "dry media" approach avoids the hazards associated with heating solvents under microwave irradiation and simplifies the workup procedure. tandfonline.comresearchgate.net When compared directly, microwave irradiation consistently provides higher yields in significantly shorter reaction times than conventional refluxing methods. researchgate.netmdpi.com

Table 2: Conventional vs. Microwave-Assisted Synthesis of a 1,2,4-Triazine Derivative

Method Reaction Time Yield Conditions
Conventional Heating 2 hours 62% Reflux mdpi.com

| Microwave Irradiation | 2 minutes | 98% | Solvent-free mdpi.com |

Catalytic Methods in Triazine Synthesis

The use of catalysts can enhance the efficiency, selectivity, and scope of synthetic transformations. In the context of 1,2,4-triazine synthesis, various catalytic methods have been explored to facilitate ring formation and functionalization.

Transition metal catalysts have proven particularly effective. For example, rhodium catalysts can be used to generate key intermediates for the synthesis of 3,6-disubstituted and 3,5,6-trisubstituted-1,2,4-triazines from N-acylhydrazones and N-sulfonyl-1,2,3-triazoles. organic-chemistry.org Palladium on carbon (Pd/C) has been employed as a catalyst for the oxidative cyclization of amidrazones to produce fused 1,2,4-triazine systems, such as dihydrobenzo[e] tandfonline.comscilit.comnih.govtriazines. mdpi.com While research into catalyst-free methods is growing, these catalytic approaches remain vital for constructing complex triazine structures under mild conditions. nih.gov

Chemical Reactivity and Mechanistic Studies of 5,6 Diethyl N Methyl 1,2,4 Triazin 3 Amine

Reactivity of the 1,2,4-Triazine (B1199460) Ring System

The inherent electronic properties of the 1,2,4-triazine ring make it a versatile scaffold in organic synthesis. The presence of three electronegative nitrogen atoms results in a significant polarization of the ring, rendering the carbon atoms electrophilic and influencing the regioselectivity of various transformations.

Nucleophilic Attack at Positions 5 and 6

The carbon atoms at positions 5 and 6 of the 1,2,4-triazine ring are the most electron-deficient and, therefore, the primary sites for nucleophilic attack. This reactivity is a hallmark of the 1,2,4-triazine system. While specific studies on 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine are limited, the general reactivity patterns of 5,6-dialkyl-1,2,4-triazines provide valuable insights. Organolithium reagents, for instance, have been shown to add to the C5 and C6 positions of π-electron-rich 1,2,4-triazines. rsc.org The regioselectivity of this addition can be influenced by factors such as the nature of the nucleophile, the substituents on the triazine ring, and the reaction temperature. rsc.org

The presence of the diethyl groups at C5 and C6 in the target molecule would sterically hinder the approach of bulky nucleophiles. However, smaller nucleophiles are still expected to readily attack these positions, leading to the formation of dihydrotriazine intermediates. These intermediates can then undergo further transformations, such as oxidation to regenerate the aromatic triazine ring with a new substituent, or ring-opening reactions, depending on the reaction conditions and the nature of the nucleophile.

Electrophilic Reactions and Substitution Patterns

Direct electrophilic substitution on the 1,2,4-triazine ring is generally difficult due to its electron-deficient nature. The ring nitrogens deactivate the system towards attack by electrophiles. However, electrophilic attack can be facilitated by the presence of activating groups. The N-methylamine group at the C3 position in this compound is an electron-donating group and could potentially direct electrophiles to the adjacent nitrogen atoms or, less likely, to the carbon atoms of the ring.

Studies on related 3-amino-1,2,4-triazines have shown that electrophilic reactions, such as those with benzoyl chlorides, tend to occur at the exocyclic amino group rather than on the triazine ring itself. researchgate.net This is attributed to the higher nucleophilicity of the amino group compared to the ring carbons. Therefore, for this compound, electrophilic attack is anticipated to predominantly occur on the N-methylamine nitrogen.

Inverse Electron Demand Diels-Alder Cycloadditions

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene component in inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgorganic-chemistry.org This type of cycloaddition involves the reaction of an electron-poor diene with an electron-rich dienophile. wikipedia.orgorganic-chemistry.org 1,2,4-Triazines react with a variety of electron-rich alkenes and alkynes to form bicyclic adducts, which typically undergo a retro-Diels-Alder reaction with the extrusion of dinitrogen to yield substituted pyridines or other heterocyclic systems. researchgate.net

The reactivity of this compound in IEDDA reactions would be influenced by the electronic and steric effects of its substituents. The electron-donating N-methylamine group at C3 would slightly decrease the dienophilic character of the triazine ring compared to an unsubstituted triazine. The diethyl groups at C5 and C6, while contributing some steric hindrance, also provide electron density to the ring. The general outcome of such a reaction would be the formation of a highly substituted pyridine (B92270) derivative.

Reactant Type General Reaction Outcome with 1,2,4-Triazines Expected Outcome with this compound
Electron-rich Alkenes Formation of dihydropyridines after N2 extrusion.Formation of highly substituted dihydropyridines.
Electron-rich Alkynes Formation of pyridines after N2 extrusion.Formation of highly substituted pyridines.
Enamines Formation of pyridines after N2 extrusion and elimination.Formation of highly substituted pyridines.
Ynamines Formation of pyridines after N2 extrusion.Formation of highly substituted pyridines.

Transformations Involving the Exocyclic Amine Functionality

The N-methylamine group at the 3-position of the 1,2,4-triazine ring is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially diverse biological and chemical properties.

Reactions of 3-Amino-1,2,4-triazines with Carbonitrile, Carbonyl, and Isothiocyanate Reagents

The exocyclic amino group of 3-amino-1,2,4-triazines exhibits nucleophilic character and readily participates in reactions with various electrophilic reagents. researchgate.net

Carbonitrile Reagents: Reactions with activated nitriles can lead to the formation of fused heterocyclic systems. For instance, 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) has been shown to react with chloroacetonitrile (B46850) to yield a triazino[4,3-b] researchgate.netnih.govtriazine derivative. researchgate.net While this is a hydrazino derivative, similar reactivity can be anticipated for the amino group, potentially leading to fused imidazole (B134444) or other heterocyclic systems depending on the nitrile used.

Carbonyl Reagents: Condensation reactions with aldehydes and ketones are expected to form Schiff bases (imines). Further cyclization reactions can occur depending on the structure of the carbonyl compound and the reaction conditions. For example, reactions of 3-amino-1,2,4-triazines with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimido[1,6-a] researchgate.netnih.govtriazine derivatives.

Isothiocyanate Reagents: The amino group readily reacts with isothiocyanates to form thiourea (B124793) derivatives. researchgate.net These thioureas can serve as versatile intermediates for the synthesis of various other heterocyclic compounds, such as thiazoles or further fused triazine systems. For example, the addition of isothiocyanates to 3-amino-5,6-diphenyl-1,2,4-triazine has been reported to yield N1,N3-disubstituted thioureas. researchgate.net

Reagent Type General Product with 3-Amino-1,2,4-triazines Plausible Product with this compound
Carbonitriles Fused heterocyclic systems (e.g., imidazotriazines)Fused imidazo[1,2-b] researchgate.netnih.govtriazine derivatives
Aldehydes/Ketones Schiff bases (imines)N-(5,6-diethyl-1,2,4-triazin-3-yl)-N-methylimines
Isothiocyanates Thiourea derivatives1-(5,6-diethyl-1,2,4-triazin-3-yl)-1-methyl-3-substituted thioureas

Derivatization and Further Functionalization of the N-Methylamine Group

The N-methylamine group in this compound offers several avenues for further derivatization.

Acylation: The nitrogen atom can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For the analogous 3-amino-5,6-dimethyl-1,2,4-triazine (B98693), reaction with excess benzoyl chloride leads to the formation of the dibenzoylamino derivative. This suggests that the N-methylamino group in the target compound can also be readily acylated.

Alkylation: Further alkylation on the nitrogen atom is possible, leading to the formation of a quaternary ammonium (B1175870) salt. The reactivity would depend on the nature of the alkylating agent and the reaction conditions.

Coupling Reactions: The amino group can participate in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This would allow for the introduction of diverse aromatic substituents at the 3-position. While direct examples on this specific compound are scarce, the general principles of these reactions are widely applicable to amino-substituted heterocycles. researchgate.net

These derivatization reactions provide a powerful toolkit for modifying the properties of this compound, enabling the synthesis of a broad range of analogues for further investigation.

Intramolecular Cyclization and Ring-Fused Systems Derived from 1,2,4-Triazines

The 1,2,4-triazine core is a versatile scaffold for the synthesis of a variety of fused heterocyclic systems through intramolecular cyclization reactions. These reactions are of significant interest as they provide routes to novel polycyclic molecules with potential applications in medicinal chemistry and material science. The reactivity of the triazine ring, influenced by its substituent pattern, dictates the course of these cyclization pathways. For 3-amino-1,2,4-triazine derivatives, such as this compound, the amino group and the substituents at the 5- and 6-positions are pivotal in directing the formation of ring-fused products.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of closely related analogs, particularly 3-Amino-5,6-dimethyl-1,2,4-triazine, provides significant insight into potential synthetic transformations. Research has shown that 3-Amino-5,6-dimethyl-1,2,4-triazine can undergo intramolecular cyclization when reacted with appropriate bifunctional reagents. For instance, its reaction with 1,2-bis(amidinohydrazone)s leads to the formation of complex ring-fused systems. This reactivity highlights the potential of the 3-amino-5,6-dialkyl-1,2,4-triazine framework to serve as a building block for more complex heterocyclic structures. The presence of the N-methyl group in this compound, as opposed to the primary amino group in the dimethyl analog, would preclude cyclization pathways that require the participation of two protons on the amino nitrogen. However, cyclizations involving the nucleophilic character of the secondary amine are still plausible.

Several general methodologies for the construction of ring-fused researchgate.netnih.govtriazines have been developed, which could theoretically be applied to this compound, provided a suitable functional group is present on one of the substituents to facilitate the intramolecular reaction. These methods include the reductive cyclization of nitrophenylhydrazides and the reaction of ortho-quinones with amidrazones. mdpi.comresearchgate.net The orientation of these heterocyclization reactions is often dependent on factors such as the nature of the substituents on the 1,2,4-triazine core, the solvent, and the reaction temperature.

One established pathway to form fused triazine systems is through the reaction of a suitably functionalized 1,2,4-triazine with a reagent that can react with two sites on the triazine or its substituents. For example, the reaction of arylhydrazonomalononitriles can lead to amidrazones that subsequently cyclize to form pyrazolo[3,4-e] researchgate.netnih.govtriazines. While this specific example starts from a different precursor, it illustrates the principle of building a new ring onto the 1,2,4-triazine core.

The following table summarizes a known intramolecular cyclization reaction of a close structural analog, 3-Amino-5,6-dimethyl-1,2,4-triazine, which serves as a model for the potential reactivity of this compound.

Table 1: Intramolecular Cyclization of 3-Amino-5,6-dimethyl-1,2,4-triazine

Reactant Reagent Product Type Reference

Advanced Structural Elucidation and Analytical Characterization of 5,6 Diethyl N Methyl 1,2,4 Triazin 3 Amine

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine by providing detailed information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. A full suite of NMR experiments would be necessary to completely assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the molecule.

¹H NMR: This experiment would identify all unique proton environments in the molecule. For this compound, one would expect to observe distinct signals for the N-methyl protons, the methylene (B1212753) and methyl protons of the two ethyl groups, and the N-H proton. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal would provide critical information about the electronic environment and neighboring protons.

¹³C NMR: This technique detects the carbon backbone of the molecule, with each unique carbon atom giving a distinct signal. The spectrum would be expected to show signals for the three distinct carbons of the triazine ring, the N-methyl carbon, and the two carbons of each ethyl group.

2D NMR (COSY, HMQC, HMBC, NOESY): Two-dimensional NMR experiments are essential for establishing the final structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the ethyl groups (i.e., which methylene protons are coupled to which methyl protons).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be used to connect the ethyl groups and the N-methyl group to the specific carbons of the 1,2,4-triazine (B1199460) ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help in confirming the conformation of the molecule.

As of this writing, specific, publicly available experimental NMR data for this compound has not been reported. The following table illustrates the expected ¹H and ¹³C NMR signals based on the compound's structure.

Expected ¹H NMR Signals Expected ¹³C NMR Signals
N-H proton (broad singlet)C3 (amine-substituted)
N-CH₃ protons (singlet or doublet)C5 (ethyl-substituted)
-CH₂-CH₃ (quartet)C6 (ethyl-substituted)
-CH₂-CH₃ (triplet)N-CH₃
-CH₂-CH₃
-CH₂-CH₃

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target triazine derivative, as it typically produces an intact protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula (C₈H₁₅N₅). Tandem mass spectrometry (MS/MS) experiments would involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern provides valuable structural information by revealing stable fragments and neutral losses, which can be pieced together to confirm the molecular structure deduced from NMR. Common fragmentation pathways for related amine compounds often involve alpha-cleavage adjacent to the nitrogen atoms.

Detailed experimental ESI-MS fragmentation data for this compound are not currently available in published literature. A theoretical data table is provided below.

Analysis Expected Result
Molecular Formula C₈H₁₅N₅
Monoisotopic Mass 181.1327 Da
ESI-MS [M+H]⁺ m/z 182.1400

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Key expected vibrational bands would include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine (N-H) group.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl and methyl groups.

C=N and N=N Stretch: Characteristic stretching vibrations for the 1,2,4-triazine ring would appear in the 1500-1650 cm⁻¹ region.

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region corresponding to the stretching of the C-N bonds.

Specific experimental IR spectra for this compound are not documented in publicly accessible sources.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500
C-H Stretch (sp³)2850 - 3000
C=N / N=N Stretch (ring)1500 - 1650
C-N Stretch1250 - 1350

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms. The 1,2,4-triazine ring system, being an aromatic heterocycle, is expected to exhibit characteristic π → π* and n → π* transitions. The absorption maxima (λmax) and molar absorptivity (ε) are dependent on the chromophore and the solvent used. This analysis would help confirm the presence of the conjugated triazine system.

Published experimental UV-Vis spectroscopic data for this compound could not be located.

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide powerful evidence for molecular structure in solution or gas phase, single-crystal X-ray crystallography offers the only means of determining the absolute, unambiguous three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the this compound molecule.

A successful X-ray crystallographic analysis requires growing a suitable single crystal of the compound. The resulting data would not only confirm the molecular structure but also reveal how the molecules pack in the crystal lattice. Of particular interest are the intermolecular interactions, such as hydrogen bonds. The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors. These interactions play a critical role in determining the physical properties of the solid material, such as melting point and solubility.

A search of crystallographic databases indicates that the crystal structure for this compound has not yet been determined and reported.

Parameter Information Provided
Unit Cell Dimensions Size and shape of the repeating crystal unit
Space Group Symmetry of the crystal lattice
Atomic Coordinates Precise 3D position of every atom
Bond Lengths & Angles Confirmation of molecular geometry
Intermolecular Contacts Identification of hydrogen bonds, van der Waals forces

Validation of Bond Lengths and Angles

The precise determination of molecular geometry is fundamental to understanding the chemical properties and reactivity of a compound. For this compound, the validation of intramolecular bond lengths and angles is achieved through a combination of experimental techniques, primarily single-crystal X-ray diffraction, and theoretical computational methods. nih.gov These methods provide a detailed three-dimensional map of the atomic arrangement, confirming the connectivity and spatial orientation of the atoms within the triazine core and its substituents.

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of closely related structures, such as 5,6-Dimethyl-1,2,4-triazin-3-amine, provides valuable and predictive insights into the expected geometric parameters. nih.gov The 1,2,4-triazine ring is known to be planar, a characteristic conferred by the delocalization of π-electrons across the heterocyclic system. rsc.org

The validation process involves comparing experimentally measured values with those predicted by computational models and data from databases of small-molecule structures. nih.govresearchgate.net Discrepancies between experimental and theoretical values can indicate unusual electronic effects or steric strain within the molecule. In the 1,2,4-triazine ring, the C-N bond lengths are typically intermediate between single and double bonds, reflecting the aromatic character of the heterocycle. The internal ring angles deviate from the ideal 120° of a perfect hexagon due to the different sizes and electronegativities of the carbon and nitrogen atoms. nih.gov For instance, the angles at the nitrogen atoms are generally smaller than those at the carbon atoms. nih.gov

Below is a table of selected bond lengths and angles for the analogous compound 5,6-Dimethyl-1,2,4-triazin-3-amine, which serves as a reliable reference for the diethyl derivative.

Table 1: Selected Geometric Parameters for 5,6-Dimethyl-1,2,4-triazin-3-amine nih.gov
ParameterValue (Å or °)Description
N1-N21.365 (3) ÅBond Length
N2-C31.341 (4) ÅBond Length
C3-N41.352 (4) ÅBond Length
N4-C51.328 (4) ÅBond Length
C5-C61.406 (4) ÅBond Length
C6-N11.326 (4) ÅBond Length
C3-N(Amino)1.347 (4) ÅBond Length
C6-N1-N2118.8 (2) °Bond Angle
N1-N2-C3119.2 (2) °Bond Angle
N2-C3-N4124.6 (3) °Bond Angle
C3-N4-C5114.6 (2) °Bond Angle
N4-C5-C6123.6 (3) °Bond Angle
C5-C6-N1119.1 (3) °Bond Angle

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the analysis of 1,2,4-triazine derivatives, providing robust methods for separation, identification, and purity assessment. nih.govtandfonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed methods for analyzing these compounds, often coupled with various detectors to enhance sensitivity and selectivity. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC is a cornerstone technique for the analysis of triazine compounds due to its versatility in handling a wide range of polarities and thermal stabilities. oup.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. thermofisher.commdpi.com The separation is based on the differential partitioning of the analyte between the two phases. For triazine derivatives, mobile phases typically consist of mixtures of water with organic modifiers like acetonitrile (B52724) or methanol. tandfonline.comembrapa.br Detection is often achieved using ultraviolet (UV) spectroscopy, as the triazine ring exhibits strong absorbance around 220 nm, or diode-array detection (DAD) for more comprehensive spectral information. oup.comresearchgate.net For higher sensitivity and structural confirmation, HPLC systems can be coupled with mass spectrometry (HPLC-MS).

Gas Chromatography (GC) is another powerful technique, especially for volatile and thermally stable triazine compounds. nih.gov When coupled with a mass spectrometer (GC-MS), it provides excellent separation efficiency and definitive identification based on mass spectra. nih.gov The selection of the capillary column is critical, with nonpolar or medium-polarity phases being common choices.

The following table summarizes typical chromatographic conditions used for the analysis of related triazine compounds.

Table 2: Typical Chromatographic Conditions for Triazine Analysis
TechniqueParameterTypical Conditions
HPLCColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
HPLCMobile PhaseAcetonitrile/Water or Methanol/Water gradient or isocratic mixtures tandfonline.comembrapa.br
HPLCFlow Rate0.5 - 1.5 mL/min oup.comtandfonline.comembrapa.br
HPLCDetectionUV/DAD (typically at 220 nm) oup.comembrapa.br; Mass Spectrometry (MS)
GCColumnFused-silica capillary column (e.g., ZB-5, 30 m x 0.32 mm) e3s-conferences.org
GCCarrier GasHelium e3s-conferences.org
GCDetectorMass Spectrometry (MS) nih.gov, Nitrogen-Phosphorus Detector (NPD)
GCTemperature ProgramGradient temperature programming to separate compounds based on boiling points.

Advanced Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction, Microextraction)

Effective sample preparation is crucial for accurate chromatographic analysis, especially when dealing with complex matrices where the analyte is present at trace levels. The goal is to isolate and concentrate the target compound while removing interfering substances. tandfonline.com For triazine derivatives, Solid-Phase Extraction (SPE) and various microextraction techniques have become standard practice. nih.govrsc.org

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of triazines from aqueous samples. oup.com The method involves passing a liquid sample through a solid sorbent material that retains the analyte. rsc.org Interferents are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. tandfonline.com C18-silica is a common sorbent for retaining triazines through hydrophobic interactions. acs.org More selective sorbents, such as molecularly imprinted polymers (MIPs), have also been developed to specifically target the triazine structure, offering enhanced selectivity and cleanup efficiency. acs.org

Microextraction Techniques have gained prominence due to their efficiency, minimal use of organic solvents, and high enrichment factors. nih.govtandfonline.com

Solid-Phase Microextraction (SPME) is a solvent-free method where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. e3s-conferences.org Analytes partition from the sample matrix onto the fiber coating and are subsequently desorbed, typically in the hot injector of a GC system. e3s-conferences.org

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid technique based on the partitioning of the analyte between the aqueous sample and a micro-volume of an extraction solvent. nih.govutm.my A disperser solvent (like acetone (B3395972) or acetonitrile) is used to create a cloudy solution of fine droplets of the extraction solvent in the aqueous sample, maximizing the surface area for efficient mass transfer. nih.govresearchgate.net After centrifugation, the sedimented organic phase is collected for analysis. nih.govresearchgate.net

Table 3: Comparison of Advanced Extraction Techniques for Triazine Analysis
TechniquePrincipleKey AdvantagesTypical Application
Solid-Phase Extraction (SPE)Analyte partitions onto a solid sorbent from a liquid sample. rsc.orgHigh recovery, good cleanup, high enrichment factors. tandfonline.comPreconcentration of triazines from water and biological fluids. embrapa.bracs.org
Solid-Phase Microextraction (SPME)Analyte partitions onto a coated fiber. e3s-conferences.orgSolvent-free, simple, rapid, field-compatible. tandfonline.come3s-conferences.orgAnalysis of triazines in environmental water samples coupled with GC. e3s-conferences.org
Dispersive Liquid-Liquid Microextraction (DLLME)Analyte partitions into fine droplets of an extraction solvent dispersed in the sample. nih.govExtremely fast, high enrichment factor, low solvent consumption. nih.govresearchgate.netRapid extraction of triazines from aqueous samples for GC-MS or HPLC analysis. nih.govtandfonline.com

Theoretical and Computational Chemistry of 5,6 Diethyl N Methyl 1,2,4 Triazin 3 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the study of 1,2,4-triazine (B1199460) derivatives, offering a detailed view of their electronic and structural properties.

The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of the molecule. colab.ws The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. colab.wsmdpi.com In many 1,2,4-triazine derivatives, the HOMO is often localized on the electron-donating groups and parts of the triazine ring, while the LUMO is distributed over the electron-accepting regions of the molecule. d-nb.info For instance, in some triazine derivatives, the HOMO and LUMO orbitals are mainly distributed over the π-systems of the triazine and associated moieties. mdpi.com Theoretical calculations have been used to determine these energy levels and the resulting energy gap for various analogs. mdpi.comresearchgate.net

Table 1: Calculated DFT Parameters for a Representative 1,2,4-Triazine Analog.
ParameterValue
HOMO Energy-5.32 eV
LUMO Energy-3.61 eV
Energy Gap (eV)1.71 eV
Dipole Moment (Debye)5.6072 D

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches for studying the energetic and structural properties of 1,2,4-triazine derivatives. hw.ac.uk These methods, while often more computationally intensive than DFT, can offer more accurate predictions for certain properties. For example, ab initio calculations have been employed to investigate the electronic states and molecular properties of triazine isomers. hw.ac.uk These methods can be used to calculate total energies, heats of formation, and to explore the potential energy surface of the molecule, providing valuable data on its stability and reactivity. purdue.edu

Conformational analysis of 1,2,4-triazine derivatives is essential for understanding their three-dimensional structure and how it influences their properties. Substituents on the triazine ring can rotate around single bonds, leading to different conformers with varying energies. nih.gov Theoretical calculations can be used to identify the most stable conformers and the energy barriers between them. mdpi.com

Tautomerism is another critical aspect, particularly for amino-substituted 1,2,4-triazines. 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine can exist in different tautomeric forms, such as the amino and imino forms. DFT calculations have been successfully used to study the sulfonamide-sulfonimide tautomerism in other 1,2,4-triazine derivatives, showing that the relative stability of tautomers can be influenced by the solvent. nih.gov Theoretical studies have shown that while one tautomer may be predominant, others can coexist in solution, which can be crucial for their biological activity. nih.govresearchgate.net

Table 2: Relative Energies of Tautomers for a Hypothetical Aminotriazine in Different Solvents (kcal/mol).
TautomerGas PhaseChloroformEthanol
Amino (form 1)0.000.000.00
Imino (form 2)2.501.801.20
Imino (form 3)3.102.451.95

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools for studying the dynamic behavior of 1,2,4-triazine derivatives and their interactions with other molecules, such as proteins or solvents. nih.govrsc.org MD simulations can provide insights into the conformational changes of the molecule over time and the stability of ligand-protein complexes. nih.gov These simulations have been used to study 1,2,4-triazine derivatives as inhibitors of various enzymes, revealing key interactions like hydrogen bonds and hydrophobic interactions that are crucial for binding. nih.govrsc.org Such studies are vital in the rational design of new therapeutic agents.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry plays a significant role in elucidating the reaction mechanisms of 1,2,4-triazines. DFT calculations have been used to study various reactions, including cycloaddition reactions like the Diels-Alder reaction, which is a common transformation for this class of compounds. uq.edu.auresearchgate.net These studies can determine the transition state structures, activation energies, and reaction pathways, providing a detailed understanding of the reaction's feasibility and selectivity. acs.orgnih.gov For example, computational studies have explored how solvents and substituents influence the mechanism of reactions involving 1,2,4,5-tetrazines to form 1,2,4-triazines. acs.orgnih.gov

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical methods are also employed to predict the spectroscopic properties of 1,2,4-triazine derivatives, which can aid in their experimental characterization. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.govd-nb.info These calculations can predict the wavelengths of maximum absorption and provide insights into the nature of the electronic transitions involved. longdom.orgresearchgate.net

Furthermore, theoretical calculations can predict vibrational spectra (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The calculated vibrational frequencies, after appropriate scaling, often show good agreement with experimental data, aiding in the assignment of spectral bands. mdpi.com Similarly, predicted NMR spectra can help in the structural elucidation of newly synthesized compounds.

Table 3: Predicted Spectroscopic Data for a Representative 1,2,4-Triazine Analog.
Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax (nm)390 nm
IR (DFT)C=N stretch (cm-1)1580 cm-1
1H NMR (GIAO)CH3 chemical shift (ppm)2.5 ppm
13C NMR (GIAO)Triazine C3 (ppm)163 ppm

Structure Activity Relationship Sar Investigations Focusing on Molecular Design Principles

Impact of Alkyl Substituents (e.g., Diethyl) on Molecular Recognition

The nature of the substituents at the 5- and 6-positions of the 1,2,4-triazine (B1199460) ring plays a crucial role in determining the compound's interaction with biological targets. While direct studies on the 5,6-diethyl substitution are limited, research on related 5,6-disubstituted 1,2,4-triazines offers valuable insights. For instance, in a series of 5,6-biaryl-1,2,4-triazin-3-amine derivatives developed as adenosine (B11128) A₂A receptor antagonists, the substituents at these positions were found to occupy distinct pockets within the receptor. The substituent at the C5 position typically inserts into a deeper hydrophobic pocket, while the C6 substituent occupies the region analogous to the ribose binding pocket of the natural ligand, adenosine. nih.govjocpr.com

In the context of G-protein-coupled receptor 84 (GPR84) antagonists, SAR studies of 3,5,6-trisubstituted 1,2,4-triazines revealed that the 5- and 6-aryl substituents bind in distinct pockets. nih.gov Alterations to these groups, such as the introduction of halides, led to a size-dependent decrease in activity. nih.gov This underscores the sensitivity of molecular recognition to the steric and electronic properties of the substituents at these positions. Therefore, the diethyl groups in the target compound are predicted to be key contributors to its binding affinity through favorable hydrophobic contacts.

Role of the N-Methylamino Group in Modulating Molecular Interactions

The 3-amino group is a common feature in many biologically active 1,2,4-triazines and is often crucial for establishing key interactions with the target protein, such as hydrogen bonds. In the case of adenosine A₂A antagonists, the amino group at the 3-position of the 1,2,4-triazine core forms critical hydrogen bonding interactions with the side chain of asparagine residues. jocpr.com

The presence of a methyl group on this amino function, creating an N-methylamino group, introduces several modifications to its interaction potential. Firstly, the methyl group can influence the hydrogen bonding capacity of the amino group. While a primary amine (-NH₂) can act as a hydrogen bond donor through both hydrogen atoms, the secondary amine (-NHCH₃) has only one hydrogen atom available for donation. This can lead to a more specific and directional hydrogen bonding interaction.

Secondly, the methyl group itself can participate in van der Waals or hydrophobic interactions with nearby nonpolar residues in the binding pocket. This can provide an additional anchoring point for the ligand, potentially increasing its binding affinity. The electronic effect of the methyl group, being weakly electron-donating, can also subtly modulate the basicity of the amino nitrogen, which may affect the strength of hydrogen bonds.

In a broader context, N-methylation is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound, such as its lipophilicity, metabolic stability, and membrane permeability. The introduction of the methyl group in 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine could therefore serve to optimize its pharmacokinetic profile in addition to modulating its target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,4-Triazines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 1,2,4-triazine derivatives, various QSAR studies have been conducted to guide the design of more potent and selective compounds. These studies typically employ a range of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

For instance, a QSAR study on a series of 1-phenyl-tetrahydro-triazine-3-one analogues as 5-lipoxygenase inhibitors suggested that lipophilic, electron-withdrawing substituents at the meta position of the phenyl ring increased activity. researchgate.net Another study on 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine derivatives indicated that the charge on the nitrogen atoms and the dipole moment play a significant role in their toxic effects. umich.edu

In the context of this compound, a QSAR model would likely incorporate descriptors that capture the properties of the diethyl and N-methylamino groups. Key descriptors could include:

Topological descriptors: Molecular weight, branching indices, and shape indices to describe the size and shape of the molecule.

Electronic descriptors: Partial charges on atoms, dipole moment, and HOMO/LUMO energies to quantify the electronic distribution and reactivity.

Hydrophobic descriptors: LogP or calculated lipophilicity values to model the hydrophobic character of the diethyl and methyl groups.

A hypothetical QSAR model for a series of analogs of this compound might take the following form:

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity.

σ is the Hammett constant, representing electronic effects.

Sterimol_L is a steric parameter representing the length of a substituent.

c₀, c₁, c₂, c₃, c₄ are coefficients determined by regression analysis.

Such a model would allow for the prediction of the biological activity of novel, unsynthesized derivatives and guide the selection of substituents to enhance potency.

Ligand Design Principles from SAR Insights

The insights gained from SAR and QSAR studies on 1,2,4-triazine derivatives provide a set of guiding principles for the design of new ligands with improved properties. researchgate.net For a molecule like this compound, these principles can be applied to optimize its structure for a specific biological target.

Key Ligand Design Principles:

Scaffold Hopping and Bioisosteric Replacement: The 1,2,4-triazine core can be considered a privileged scaffold. nih.gov Based on the target, it may be possible to replace this core with other heterocyclic systems that maintain the key interaction points. Similarly, the diethyl and N-methylamino groups can be replaced with bioisosteres to fine-tune properties. For example, a cyclopropyl (B3062369) group could replace an ethyl group to introduce conformational rigidity and potentially alter metabolic stability.

Modulation of Lipophilicity: The diethyl groups contribute significantly to the lipophilicity of the molecule. Depending on the target and desired pharmacokinetic profile, this lipophilicity can be modulated. Increasing alkyl chain length could enhance binding in a large hydrophobic pocket, but may also lead to poor solubility or increased metabolic clearance.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. nih.gov Docking studies with this compound could reveal its binding mode and highlight opportunities for structural modifications to improve interactions. For example, if there is an unoccupied pocket near the N-methyl group, extending this group with a small functional moiety could lead to a significant increase in affinity.

The following table summarizes the potential impact of structural modifications on the properties of this compound, based on general SAR principles for 1,2,4-triazines.

Interactive Data Table: Predicted Effects of Structural Modifications

Structural ModificationPredicted Impact on Molecular RecognitionPotential Effect on Physicochemical Properties
Increase alkyl chain length at C5/C6 (e.g., to dipropyl)Increased hydrophobic interactions, potentially higher affinity if the binding pocket is large enough. May introduce steric clashes if the pocket is small.Increased lipophilicity (LogP), potentially lower aqueous solubility.
Introduce branching in alkyl chains (e.g., to di-isopropyl)May provide a better steric fit in a specifically shaped pocket. Can introduce conformational restriction.Slight increase in lipophilicity, may alter crystal packing and melting point.
Replace N-methyl with N-ethylAdditional hydrophobic interactions from the ethyl group. May alter the orientation of the hydrogen bond.Increased lipophilicity, potential for altered metabolic stability.
Demethylation to a primary amino group at C3Increases the number of hydrogen bond donors, potentially leading to stronger or additional hydrogen bonds.Increased polarity, potentially higher aqueous solubility and lower membrane permeability.
Introduction of a polar group on an ethyl chain (e.g., a hydroxyl group)Can form a new hydrogen bond if a suitable acceptor/donor is nearby in the binding site. May disrupt hydrophobic interactions.Significantly increased polarity and aqueous solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5,6-Diethyl-N-methyl-1,2,4-triazin-3-amine, and how are reaction conditions optimized?

  • Answer: The synthesis of triazine derivatives typically involves cyclization or substitution reactions. For example, alkylation of the triazine core under controlled temperatures (e.g., 60–80°C) and reaction times (12–24 hours) is critical to optimize yields . Catalysts like potassium carbonate may enhance alkyl group incorporation. Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity . Key challenges include minimizing byproducts from over-alkylation; monitoring via TLC or HPLC is recommended .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization and purity assessment?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the triazine ring. Infrared (IR) spectroscopy identifies functional groups like amines (N–H stretches at ~3300 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction provides definitive structural data, including bond lengths (e.g., C–N: 1.32–1.38 Å) and lattice parameters (orthorhombic Pnma space group) . Purity is assessed via melting point analysis and HPLC with UV detection .

Advanced Research Questions

Q. How do substituent electronic effects influence the compound’s reactivity in nucleophilic substitution or coordination reactions?

  • Answer: Electron-donating groups (e.g., ethyl, methyl) on the triazine ring increase electron density at reactive sites, enhancing nucleophilic substitution at the 3-position. For instance, methylation studies show that steric hindrance from bulky substituents can redirect reactivity to alternative nitrogen atoms . In coordination chemistry, the amine group acts as a primary binding site for metal ions (e.g., Cu²⁺), forming complexes characterized by shifts in UV-Vis spectra and changes in magnetic susceptibility .

Q. What experimental approaches are used to investigate its potential as a ligand in supramolecular or catalytic systems?

  • Answer: X-ray crystallography is critical for determining binding modes in metal complexes. For example, Cu(II) complexes with triazine ligands exhibit square-planar geometries, confirmed by bond angle analysis (N–Cu–N ≈ 90°) . Spectroscopic titrations (e.g., UV-Vis, EPR) quantify binding constants (Kₐ ~ 10³–10⁴ M⁻¹). Catalytic activity in asymmetric reactions is evaluated using chiral HPLC to measure enantiomeric excess (e.g., >90% ee in oxazoline-triazine systems) .

Q. How can structural modifications enhance its binding affinity to biological targets, such as enzymes or receptors?

  • Answer: Structure-activity relationship (SAR) studies reveal that substituent polarity and steric bulk modulate interactions. For example, replacing methyl with ethyl groups increases lipophilicity, improving membrane permeability in cell-based assays . Docking simulations (using software like AutoDock) predict binding poses to adenosine receptors, validated via competitive radioligand assays (IC₅₀ values < 1 µM) . Enzymatic inhibition is assessed using fluorescence-based kinetic assays (e.g., monitoring NADH depletion) .

Methodological Notes

  • Contradictory Data Resolution: Discrepancies in biological activity reports (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, temperature) or impurity profiles. Cross-validation using orthogonal techniques (e.g., SPR for binding kinetics vs. functional assays) is advised .
  • Advanced Characterization: For non-crystalline samples, dynamic NMR experiments (variable-temperature ¹H NMR) elucidate conformational flexibility, while DFT calculations predict stable tautomeric forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.